Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol
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Overview
Description
Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol is a chemical compound that belongs to the class of organic compounds known as acyclic monoterpenoids. This compound is characterized by the presence of an acetic acid moiety and a 7-methyl-3-methylideneocta-1,6-dien-1-ol structure. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol typically involves the acetylation of 7-methyl-3-methylideneocta-1,6-dien-1-ol. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
7-methyl-3-methylideneocta-1,6-dien-1-ol: This compound lacks the acetic acid moiety but shares a similar core structure.
Acetic acid;3-methylideneocta-1,6-dien-1-ol: This compound has a similar structure but with a different substitution pattern.
Uniqueness
Acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol is unique due to the presence of both the acetic acid moiety and the 7-methyl-3-methylideneocta-1,6-dien-1-ol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62823-75-0 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;7-methyl-3-methylideneocta-1,6-dien-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-9(2)5-4-6-10(3)7-8-11;1-2(3)4/h5,7-8,11H,3-4,6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
TWGPSRDXSUJYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C=CO)C.CC(=O)O |
Origin of Product |
United States |
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